HA14-1

Descripción general

Descripción

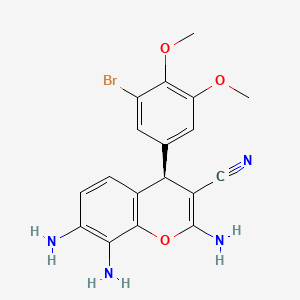

HA14-1, también conocido como 2-amino-6-bromo-4-(1-ciano-2-etoxi-2-oxo-etil)-4H-cromeno-3-carboxilato de etilo, es un pequeño compuesto orgánico que ha captado la atención por su potencial en la terapia contra el cáncer. Funciona como un inhibidor de la proteína antiapoptótica Bcl-2, que juega un papel crucial en la regulación de la apoptosis o muerte celular programada. Al inhibir Bcl-2, this compound puede inducir la apoptosis en las células cancerosas, convirtiéndolo en un candidato prometedor para el tratamiento del cáncer .

Aplicaciones Científicas De Investigación

HA14-1 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Biología: El compuesto se emplea en estudios biológicos para investigar los mecanismos de la apoptosis y el papel de Bcl-2 en la supervivencia celular

Medicina: this compound ha mostrado potencial en la terapia contra el cáncer al inducir selectivamente la apoptosis en células cancerosas con niveles elevados de Bcl-2. .

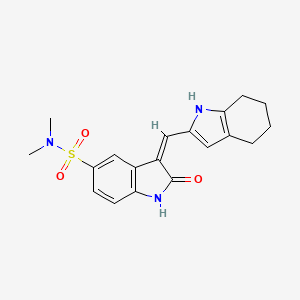

Mecanismo De Acción

HA14-1 ejerce sus efectos al unirse a la proteína Bcl-2, específicamente dirigiéndose a un bolsillo superficial esencial para la función antiapoptótica de Bcl-2. Esta unión inhibe la interacción de Bcl-2 con proteínas proapoptóticas como Bax, lo que lleva a la activación de las vías apoptóticas. La inhibición de Bcl-2 da como resultado la permeabilización de la membrana mitocondrial, la liberación de proteínas apoptógenas y la activación de caspasas, lo que finalmente induce la apoptosis en las células cancerosas .

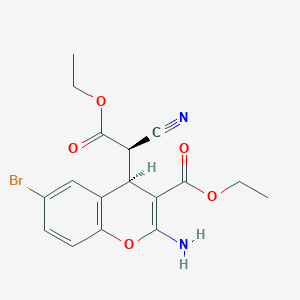

Métodos De Preparación

La síntesis de HA14-1 involucra varios pasos. Una ruta sintética común incluye los siguientes pasos:

Bromación: El material de partida, 4H-cromeno-3-carboxilato, se somete a bromación para introducir un átomo de bromo en la posición 6.

Aminación: El intermedio bromado luego se somete a aminación para introducir un grupo amino en la posición 2.

Cianoetilación: El compuesto resultante se somete a cianoetilación para introducir un grupo ciano en la posición 1.

Esterificación: Finalmente, el compuesto se esterifica para formar el derivado éster etílico

Análisis De Reacciones Químicas

HA14-1 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales en la molécula son reemplazados por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

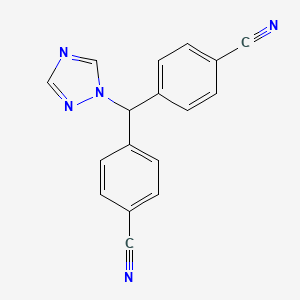

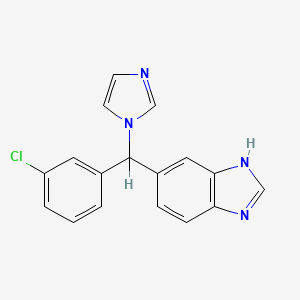

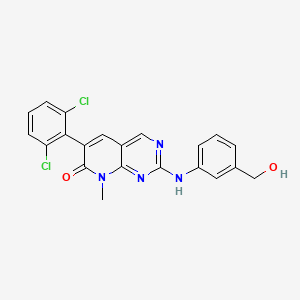

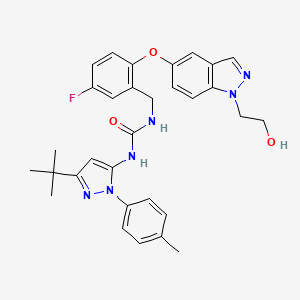

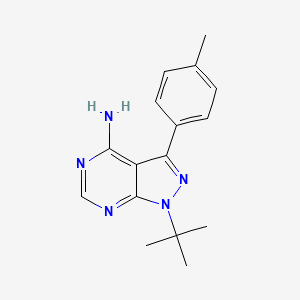

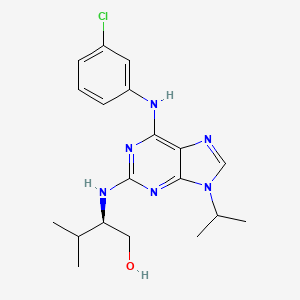

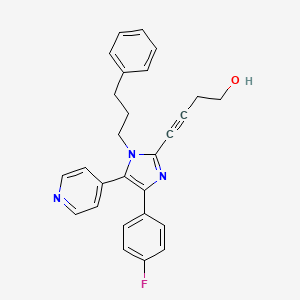

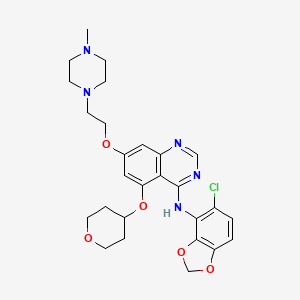

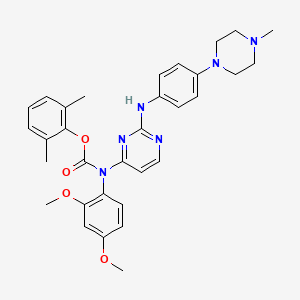

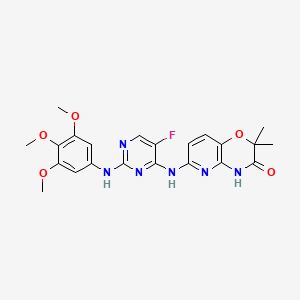

Comparación Con Compuestos Similares

HA14-1 es único en comparación con otros inhibidores de Bcl-2 debido a su unión específica al bolsillo superficial de Bcl-2 y su capacidad para inducir la apoptosis en una amplia gama de líneas celulares cancerosas. Los compuestos similares incluyen:

ABT-737: Otro inhibidor de Bcl-2 que se une al mismo bolsillo superficial pero tiene diferentes propiedades farmacocinéticas.

Navitoclax (ABT-263): Un derivado de ABT-737 con mejor biodisponibilidad y potencia.

Venetoclax (ABT-199): Un inhibidor de Bcl-2 altamente selectivo con aplicaciones clínicas en el tratamiento de la leucemia linfocítica crónica

La singularidad de this compound radica en su mecanismo de acción específico y su potencial para ser utilizado en combinación con otras terapias para mejorar su eficacia.

Propiedades

IUPAC Name |

ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJDCULZDFWMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274403 | |

| Record name | ha14-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65673-63-4 | |

| Record name | HA 14-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065673634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ha14-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.